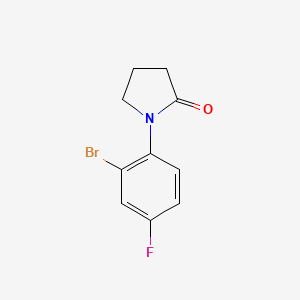

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

CAS No.: 1037150-18-7

Cat. No.: VC3344650

Molecular Formula: C10H9BrFNO

Molecular Weight: 258.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1037150-18-7 |

|---|---|

| Molecular Formula | C10H9BrFNO |

| Molecular Weight | 258.09 g/mol |

| IUPAC Name | 1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

| Standard InChI Key | HMLLWSUZGBUNGI-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br |

| Canonical SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br |

Introduction

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is an organic compound with the molecular formula . It belongs to the class of pyrrolidinones, which are cyclic amides derived from pyrrolidine. This compound features a pyrrolidin-2-one ring substituted with a 2-bromo-4-fluorophenyl group, giving it unique chemical and biological properties. Pyrrolidinones are widely studied for their applications in medicinal chemistry, particularly as scaffolds for bioactive molecules.

Synthesis and Preparation

The synthesis of 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one typically involves:

-

Halogenated Phenyl Derivatives: Starting with a 2-bromo-4-fluoroaniline or similar precursor.

-

Cyclization Reaction: Formation of the pyrrolidinone ring through condensation or cyclization reactions involving amides or nitriles.

-

Optimization Steps: Use of catalysts or reagents to improve yield and purity.

These synthetic routes allow modifications to the substituents, enabling researchers to explore derivatives for enhanced biological properties.

Applications in Medicinal Chemistry

Pyrrolidinones, including this compound, are versatile building blocks in drug discovery due to their structural rigidity and ability to form hydrogen bonds. The bromo and fluoro substituents further enhance its pharmacological potential by affecting lipophilicity and electronic properties.

Potential Applications:

-

Drug Development:

-

Pyrrolidinones are explored as inhibitors for enzymes or receptors due to their ability to mimic biological substrates.

-

Halogenated derivatives like this compound may exhibit enhanced binding affinity due to halogen bonding.

-

-

Antiviral Agents: Structural analogs have been studied for activity against RNA-dependent RNA polymerases in viruses such as influenza.

-

Antioxidant Synthesis: Similar compounds have been used as intermediates in synthesizing potent antioxidant agents.

Comparison with Related Compounds

| Compound Name | Key Differences |

|---|---|

| 1-(3-Fluorophenyl)pyrrolidin-2-one | Lacks bromine; reduced steric hindrance and altered reactivity. |

| 1-(4-Methylphenyl)pyrrolidin-2-one | Contains a methyl group instead of halogens; affects lipophilicity. |

| 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol | Piperidine ring instead of pyrrolidine; different pharmacological profile. |

The unique combination of bromine and fluorine on the phenyl ring distinguishes this compound from its analogs, potentially offering unique biological activities.

Research Directions

Future research on this compound could focus on:

-

Mechanism of Action: Investigating how its halogenated structure interacts with enzymes or receptors.

-

Derivatization Studies: Modifying substituents to optimize pharmacological profiles.

-

Toxicology and ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity for drug development purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume